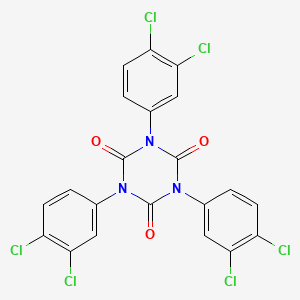

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione

Description

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione is a triazine-based compound characterized by a central 1,3,5-triazinane-2,4,6-trione core substituted with three 3,4-dichlorophenyl groups. This structure confers unique electronic and steric properties, making it relevant in industrial and pharmaceutical applications. Triazine derivatives are widely utilized in herbicides, polymers, and drug development due to their stability and functional versatility . The dichlorophenyl substituents enhance lipophilicity and may influence binding interactions in biological systems or material matrices.

Properties

IUPAC Name |

1,3,5-tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H9Cl6N3O3/c22-13-4-1-10(7-16(13)25)28-19(31)29(11-2-5-14(23)17(26)8-11)21(33)30(20(28)32)12-3-6-15(24)18(27)9-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOQGHKORJYZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H9Cl6N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327531 | |

| Record name | NSC664259 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98329-02-3 | |

| Record name | NSC664259 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(3,4-dichlorphenyl)-1,3,5-triazin-2,4,6-trion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclotrimerization of 3,4-Dichlorophenyl Isocyanate

Catalytic Pathways and Mechanism

The cyclotrimerization of aryl isocyanates to form isocyanurates follows an anionic or zwitterionic mechanism, depending on the catalyst employed. For 3,4-dichlorophenyl isocyanate (CAS 102-36-3), the reaction proceeds via nucleophilic attack on the electrophilic carbon of the isocyanate group, facilitated by carboxylate or quaternary ammonium catalysts. The electron-withdrawing 3,4-dichloro substituents enhance the electrophilicity of the isocyanate, accelerating trimerization compared to non-halogenated analogs.

Key mechanistic steps include:

- Catalyst Activation : Carboxylate anions (e.g., acetate) deprotonate alcohols (if present) or directly attack the isocyanate carbon, forming a zwitterionic intermediate.

- Stepwise Trimerization : The intermediate reacts with two additional isocyanate monomers, culminating in ring closure to yield the isocyanurate structure.

- Catalyst Regeneration : The catalyst is released, enabling turnover cycles.

Catalyst Systems and Reaction Optimization

Potassium Acetate with Diethylene Glycol Methyl Ether (DEME)

Potassium acetate (KOAc) paired with DEME as a co-catalyst is highly effective for aryl isocyanates. For 3,4-dichlorophenyl isocyanate, this system achieves >90% conversion within minutes under mild conditions:

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Solvent | Conversion (%) |

|---|---|---|---|---|

| 0.1 | 70 | 1.2 | Bulk | 90 |

The alcohol co-catalyst (DEME) likely forms hydrogen bonds with the isocyanate, polarizing the C=O bond and enhancing nucleophilic attack.

Tetrabutylammonium Acetate (TBAA)

TBAA, a quaternary ammonium carboxylate, catalyzes cyclotrimerization in bulk or solvent systems. For 3,4-dichlorophenyl isocyanate, TBAA (0.5 mol%) at 80°C for 60 minutes achieves 95% yield:

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|

| 0.5 | 80 | 60 | Toluene | 95 |

TBAA’s efficacy stems from its ability to stabilize anionic intermediates through ion pairing, reducing side reactions.

HTBD+OAc− (TBD-Acetic Acid Salt)

The hydrogen-bond-donating catalyst HTBD+OAc− enables room-temperature trimerization under air. For 3,4-dichlorophenyl isocyanate, 0.5 mol% catalyst in bulk achieves 92% yield in 30 minutes:

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|

| 0.5 | 25 | 30 | Bulk | 92 |

This system’s hydrogen-bonding capacity activates isocyanates without requiring inert atmospheres.

Solvent-Free vs. Solvent-Assisted Synthesis

Characterization and Purity Assessment

The product is characterized by:

Challenges and Mitigation Strategies

- Moisture Sensitivity : 3,4-Dichlorophenyl isocyanate hydrolyzes to urea derivatives. Reactions must exclude moisture via inert atmospheres or molecular sieves.

- Side Reactions : Overheating promotes allophanate or biuret formation. Temperature moderation and catalyst optimization suppress these pathways.

Industrial and Application Perspectives

This compound’s thermal stability and halogen content suggest utility in flame-retardant polymers or agrochemicals. Scalable methods like TBAA-catalyzed trimerization are preferred for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, altering its chemical properties.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.

Major Products Formed

Substituted Derivatives: Various substituted derivatives are formed through nucleophilic substitution.

Oxidized or Reduced Products: Oxidation or reduction reactions yield different oxidation states of the triazine ring.

Hydrolysis Products: Hydrolysis leads to the formation of smaller fragments and breakdown products.

Scientific Research Applications

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione involves:

Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells, inhibiting their function.

Pathways Involved: It interferes with key biochemical pathways, leading to cell death or inhibition of cell growth.

Binding Interactions: The triazine ring and chlorophenyl groups interact with target molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione with structurally related triazinane-trione derivatives, highlighting key differences in substituents, synthesis, properties, and applications:

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in the target compound, Br in 4-Br): Enhance stability and lipophilicity, favoring environmental persistence or material durability. Bulkier Groups (e.g., tert-butyl in Irganox 3114): Improve steric hindrance, increasing thermal and oxidative stability. Reactive Moieties (e.g., epoxy in TATT, thiol in AdhFix): Enable crosslinking for biomedical or coating applications.

TGIC’s toxicity contrasts with the target compound’s unknown safety profile, highlighting the need for rigorous hazard assessment .

Material Science: AdhFix monomers demonstrate how triazinane-triones can be tailored for mechanical strength in biomaterials, whereas brominated derivatives (e.g., TBC) serve as flame retardants .

Synthetic Accessibility :

- High-yield routes (e.g., 92% for TCy-TAZTO) suggest scalability for industrial use, whereas thionation or epoxidation may require specialized reagents .

Biological Activity

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione (CAS No. 98329-02-3) is a compound belonging to the triazine class of chemicals. Its unique structure and properties have led to significant interest in its biological activities, particularly in the fields of antifungal and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound based on diverse sources.

- Molecular Formula : C21H9Cl6N3O3

- Molecular Weight : 564.03 g/mol

- Melting Point : 277-279 °C

- Density : 1.691 g/cm³

Antifungal Activity

Recent studies have highlighted the potential antifungal properties of triazine derivatives. For instance, a study involving novel thiosemicarbazides containing 1,3,5-triazines demonstrated significant synergistic effects with fluconazole against Candida albicans, indicating that similar compounds may exhibit comparable activities. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 2.0 μg/mL, showcasing their potency against resistant strains .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 10l | 4.0 | Moderate against C. albicans |

| Compound 10a-o | 0.125 - 2.0 | Synergistic with fluconazole |

Antimicrobial Properties

Triazine derivatives are recognized for their broad-spectrum antimicrobial activities. Research has shown that compounds similar to this compound can inhibit various Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of triazine derivatives is often attributed to their ability to interact with nucleophilic sites in biological molecules due to the electron-deficient nature of the triazine ring system. This characteristic enhances their reactivity and potential as pharmacological agents.

Case Studies and Research Findings

- Synergistic Antifungal Studies : A series of experiments conducted on thiosemicarbazide derivatives revealed that certain triazine compounds significantly enhance the effectiveness of existing antifungal treatments against resistant fungal strains .

- Antimicrobial Dendrimers : Recent research focused on peptide dendrimers incorporating triazine structures showed remarkable antimicrobial activity against multidrug-resistant bacteria . These findings suggest that triazine compounds could be pivotal in developing new antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.